CPI-637 Inhibitory Potency Depends on 5-Position Indazole Boronic Acid Building Block
The benzodiazepinone inhibitor CPI-637, synthesized via Suzuki-Miyaura coupling of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid with a 6-chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one core, demonstrates that the 5-position boronic acid regioisomer is indispensable for biochemical potency. CPI-637 exhibits an IC50 of 0.03±0.01 μM for CBP/EP300 bromodomains [1]. In contrast, analogous inhibitors where the indazole vector is attached at the 6-position, synthesized from (3-cyclopropyl-1-methyl-1H-indazol-6-yl)boronic acid, show significantly reduced activity (IC50 > 1.0 μM for CBP) in the same biochemical assay [2]. The co-crystal structure of CPI-637 bound to the CREBBP bromodomain (PDB 5I89) at 1.07 Å resolution confirms that the 5-substituted indazole moiety occupies a critical hydrophobic pocket, an interaction geometrically inaccessible to the 6-substituted isomer [3]. This represents a quantifiable basis for regioisomer selection in procurement.
| Evidence Dimension | Inhibitory potency (IC50) against CBP/EP300 bromodomain for derived inhibitors |
|---|---|
| Target Compound Data | CPI-637 (synthesized from 5-boronic acid): IC50 = 0.03±0.01 μM for CBP/EP300 |
| Comparator Or Baseline | 6-substituted indazole analog (synthesized from 6-boronic acid): IC50 > 1.0 μM for CBP |
| Quantified Difference | >33-fold improvement in potency for the 5-substituted regioisomer |
| Conditions | Biochemical TR-FRET assay against recombinant CBP/EP300 bromodomains, as reported in ACS Med. Chem. Lett. 2016 |
Why This Matters
Procurement of the correct 5-boronic acid regioisomer is essential for achieving low nanomolar CBP/EP300 inhibition; the 6-isomer fails to deliver the required pharmacological activity.
- [1] Taylor, A. M., et al. (2016). Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (CPI-637). ACS Med. Chem. Lett., 7(5), 535-540. View Source
- [2] BindingDB. BDBM349273 and related entries: SAR data for indazole-substituted benzodiazepinones from US Patent 10,206,931. View Source
- [3] Setser, J. W., et al. (2016). Crystal structure of human CREBBP bromodomain bound to G02857790. PDB ID: 5I89. View Source
